molecular formula C21H22ClN7O B2519513 5-chloro-6-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2380040-55-9

5-chloro-6-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2519513
CAS No.: 2380040-55-9
M. Wt: 423.91
InChI Key: KOMBWPVAKQPRPW-UHFFFAOYSA-N
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Description

5-chloro-6-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H22ClN7O and its molecular weight is 423.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research on similar compounds has focused on their synthesis and reactivity. For instance, studies have explored the synthesis of pyrazole and pyridine derivatives from various starting materials, demonstrating the versatility of these compounds in creating a wide range of heterocyclic structures. These synthetic pathways often involve reactions with different reagents, leading to novel substituted pyridine derivatives with potential applications in medicinal chemistry and material science (Abdallah, 2007), (Zhang et al., 2009).

Molecular Docking and Biological Screening

Some studies have employed molecular docking and in vitro screening to explore the biological activities of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives. These compounds exhibit antimicrobial and antioxidant activities, showcasing their potential as therapeutic agents (Flefel et al., 2018).

Anti-Inflammatory Applications

Research into pyrazolo[3,4-d] pyrimidines has highlighted their potential anti-inflammatory activity. Synthesis of these compounds involves reactions with various reagents, yielding derivatives that have been evaluated for their anti-inflammatory effects in preclinical models, suggesting their utility in developing new anti-inflammatory drugs (El-Dean et al., 2016).

Heterocyclic Synthesis and Applications

Studies have also focused on the utility of enaminonitriles in heterocyclic synthesis, leading to the creation of new pyrazole, pyridine, and pyrimidine derivatives. These compounds have potential applications in various fields, including pharmaceuticals and agrochemicals, due to their diverse biological activities (Fadda et al., 2012).

Optical and Junction Characteristics

The optical and junction characteristics of pyrazolo pyridine derivatives have been investigated, revealing their potential in electronic and photonic applications. Such studies offer insights into the structural and electronic properties of these compounds, opening new avenues for their use in optoelectronic devices (Zedan et al., 2020).

Mechanism of Action

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies on its properties and activity .

Properties

IUPAC Name

5-chloro-6-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN7O/c1-14-7-15(2)29(27-14)19-9-20(26-13-25-19)30-12-16-3-5-28(6-4-16)21-18(22)8-17(10-23)11-24-21/h7-9,11,13,16H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMBWPVAKQPRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=C(C=N4)C#N)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.